N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is notable for its unique structure, which combines a thiadiazole ring with a benzoimidazole moiety. Thiadiazole derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and various industrial applications.
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound belongs to the class of 1,3,4-thiadiazole derivatives , which are known to interact with a variety of biological targets.
Mode of Action
1,3,4-thiadiazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors . The specific mode of action of this compound would depend on its primary target.
Biochemical Pathways
1,3,4-thiadiazole derivatives have been reported to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
1,3,4-thiadiazole derivatives are generally known for their good absorption and distribution profiles . The metabolism and excretion of this compound would depend on its chemical structure and the specific enzymes present in the body.
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The specific effects of this compound would depend on its target and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a suitable solvent. This intermediate is then cyclized with thiourea at reflux temperature in methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role as a STAT3 inhibitor, which is significant in cancer therapy.
Industry: Utilized in the development of dyes and pigments due to its stable structure and vibrant colors.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide stands out due to its dual functionality, combining the properties of both thiadiazole and benzoimidazole rings. This unique structure enhances its biological activity and makes it a versatile compound in various applications.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-6-15-16-11(18-6)14-10(17)7-2-3-8-9(4-7)13-5-12-8/h5,7H,2-4H2,1H3,(H,12,13)(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCLYVBBOFSTDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCC3=C(C2)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.